Cas no 1261615-66-0 (2-(3-bromo-5-hydroxyphenyl)acetonitrile)

2-(3-bromo-5-hydroxyphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-5-hydroxyphenyl)acetonitrile
- 3-bromo-5-hydroxyphenylacetonitrile
- Benzeneacetonitrile, 3-bromo-5-hydroxy-
- Z1269231080
- D96286
- 1261615-66-0
- EN300-4263379
-
- インチ: 1S/C8H6BrNO/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,11H,1H2
- InChIKey: LYFRXUQBJPYGRS-UHFFFAOYSA-N
- ほほえんだ: C1(CC#N)=CC(O)=CC(Br)=C1
計算された属性
- せいみつぶんしりょう: 210.96328g/mol
- どういたいしつりょう: 210.96328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 44Ų
じっけんとくせい
- 密度みつど: 1.627±0.06 g/cm3(Predicted)
- ふってん: 362.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 8.55±0.10(Predicted)
2-(3-bromo-5-hydroxyphenyl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4263379-0.05g |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95.0% | 0.05g |
$238.0 | 2025-03-15 | |
Enamine | EN300-4263379-5.0g |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-15 | |
Aaron | AR0223UB-50mg |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95% | 50mg |
$353.00 | 2025-02-17 | |
Aaron | AR0223UB-1g |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95% | 1g |
$1440.00 | 2023-12-16 | |
Enamine | EN300-4263379-2.5g |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-15 | |
Enamine | EN300-4263379-0.5g |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95.0% | 0.5g |
$803.0 | 2025-03-15 | |
Aaron | AR0223UB-250mg |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95% | 250mg |
$725.00 | 2025-02-17 | |
Aaron | AR0223UB-5g |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95% | 5g |
$4124.00 | 2023-12-16 | |
1PlusChem | 1P0223LZ-2.5g |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95% | 2.5g |
$2552.00 | 2024-07-09 | |
1PlusChem | 1P0223LZ-100mg |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
1261615-66-0 | 95% | 100mg |
$501.00 | 2024-07-09 |
2-(3-bromo-5-hydroxyphenyl)acetonitrile 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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3. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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7. Back matter
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2-(3-bromo-5-hydroxyphenyl)acetonitrileに関する追加情報
Comprehensive Overview of 2-(3-bromo-5-hydroxyphenyl)acetonitrile (CAS No. 1261615-66-0)
2-(3-bromo-5-hydroxyphenyl)acetonitrile (CAS No. 1261615-66-0) is a specialized organic compound widely utilized in pharmaceutical intermediates and fine chemical synthesis. Its molecular structure features a bromine substituent and a hydroxyl group, making it a versatile building block for advanced research applications. This compound is particularly valuable in the development of drug discovery and material science, aligning with current trends in green chemistry and sustainable synthesis.
The growing demand for high-purity intermediates in the pharmaceutical industry has increased interest in 2-(3-bromo-5-hydroxyphenyl)acetonitrile. Researchers frequently search for "synthesis methods for brominated acetonitriles" or "applications of hydroxyphenyl derivatives," highlighting its relevance in modern chemistry. Its CAS No. 1261615-66-0 serves as a critical identifier for procurement and regulatory compliance, ensuring traceability in laboratory workflows.
In the context of AI-driven drug design, this compound’s unique properties enable its use in computational chemistry models. Its electron-withdrawing bromine and electron-donating hydroxyl group create a balanced reactivity profile, ideal for structure-activity relationship (SAR) studies. Such characteristics address common search queries like "how to optimize aromatic nitriles for medicinal chemistry" or "role of halogenated compounds in drug development."
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In summary, 2-(3-bromo-5-hydroxyphenyl)acetonitrile (CAS No. 1261615-66-0) bridges multiple disciplines, from pharmaceutical R&D to advanced material engineering. Its dual functional groups and adaptability to high-throughput screening methodologies ensure its continued prominence in scientific discourse, answering both academic and industrial needs.
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